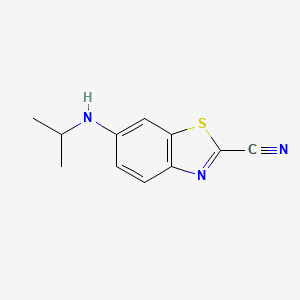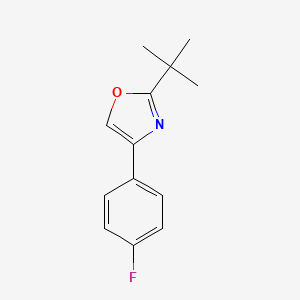![molecular formula C15H16INO4 B8342879 Ethyl 6-iodo-1-[2-(methyloxy)ethyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylate](/img/structure/B8342879.png)
Ethyl 6-iodo-1-[2-(methyloxy)ethyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylate
Vue d'ensemble
Description
Ethyl 6-iodo-1-[2-(methyloxy)ethyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core structure.
Iodination: Introduction of the iodine atom at the 6th position of the quinoline ring.
Esterification: Formation of the ethyl ester group at the 3rd position.
Substitution: Introduction of the 2-methoxyethyl group at the 1st position.
The reaction conditions often involve the use of specific reagents and catalysts to facilitate each step. For example, iodination may require iodine or an iodine-containing reagent, while esterification might involve the use of ethyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-iodo-1-[2-(methyloxy)ethyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the quinoline ring to more oxidized forms.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols (RSH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Applications De Recherche Scientifique
Ethyl 6-iodo-1-[2-(methyloxy)ethyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 6-iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 6-bromo-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6-chloro-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6-fluoro-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 6-iodo-1-[2-(methyloxy)ethyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylate is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.
This detailed article provides a comprehensive overview of ethyl 6-iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H16INO4 |
|---|---|
Poids moléculaire |
401.20 g/mol |
Nom IUPAC |
ethyl 6-iodo-1-(2-methoxyethyl)-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H16INO4/c1-3-21-15(19)12-9-17(6-7-20-2)13-5-4-10(16)8-11(13)14(12)18/h4-5,8-9H,3,6-7H2,1-2H3 |
Clé InChI |
VRUOZTSLTNXPAQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)I)CCOC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(6-[1,3]Dioxolan-2-yl-pyridin-2-yl)ethanone](/img/structure/B8342796.png)













